Acetamide, 2-(methylamino)-N-2-thiazolyl-
Description
Significance of Thiazole (B1198619) Core Structures in Medicinal and Organic Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a fundamental building block in a vast array of biologically active compounds. nih.govglobalresearchonline.net Its presence is noted in natural products like vitamin B1 (thiamine) and in numerous synthetic drugs. nih.gov The thiazole nucleus is a key component in various therapeutic agents, including antimicrobial, antiretroviral, and antifungal drugs. nih.govglobalresearchonline.net The versatility of the thiazole scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's pharmacological properties. globalresearchonline.net
Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including:
Antimicrobial Activity: The thiazole ring is a core component of some antibiotics. nih.gov
Anticancer Activity: Numerous thiazole-containing compounds have been investigated for their potential as anticancer agents. semanticscholar.orgmdpi.comwisdomlib.org
Anti-inflammatory Activity: Certain thiazole derivatives have demonstrated anti-inflammatory properties. nih.gov
Antioxidant Activity: The thiazole moiety can contribute to the antioxidant potential of a molecule. globalresearchonline.netwisdomlib.org
The continued exploration of thiazole chemistry is a testament to its enduring importance in the quest for new and improved therapeutic agents. bohrium.com
Overview of Acetamide (B32628) Linkages in Biologically Relevant Molecules
The acetamide group, characterized by the structure -NHC(=O)CH₃, is a common functional group found in a multitude of organic molecules, including many pharmaceuticals. fiveable.me This linkage can significantly influence a molecule's physical, chemical, and biological properties. Molecules incorporating an acetamide linkage are reported to possess a wide array of biological activities, such as anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. nih.gov
Contextualization of Acetamide, 2-(methylamino)-N-2-thiazolyl- within Related Compound Classes
"Acetamide, 2-(methylamino)-N-2-thiazolyl-" belongs to the broader class of N-acylaminothiazoles. This class of compounds is characterized by an acetamide group attached to a thiazole ring. The specific molecule features a methylamino group at the 2-position of the acetamide moiety.
The general structure of N-aryl-2-(substituted-amino)acetamide derivatives has been a subject of interest in synthetic and medicinal chemistry. The synthesis of such compounds often involves the reaction of a substituted amine with a chloroacetamide derivative. researchgate.net The biological activities of these compounds are influenced by the nature of the substituents on both the aromatic ring and the amino group.
Research Aims and Scope for Investigating Acetamide, 2-(methylamino)-N-2-thiazolyl-
Given the established biological significance of both thiazole and acetamide moieties, research into "Acetamide, 2-(methylamino)-N-2-thiazolyl-" would likely be aimed at exploring its potential pharmacological activities. The primary research objectives for a novel compound of this nature would typically include:
Synthesis and Characterization: The initial step would be the development of a reliable synthetic route to produce the compound, followed by its thorough characterization using various analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Biological Screening: The synthesized compound would then be screened for a range of biological activities, drawing clues from the known properties of related thiazole and acetamide derivatives. This could include assays for antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.
Structure-Activity Relationship (SAR) Studies: To understand how the different structural components of the molecule contribute to its activity, researchers would likely synthesize and test a series of related analogues. This would involve modifying the substituents on the thiazole ring and the acetamide group to establish a structure-activity relationship.
Computational Studies: Molecular modeling and docking studies could be employed to predict the compound's potential biological targets and to understand its binding interactions at a molecular level.
The investigation of "Acetamide, 2-(methylamino)-N-2-thiazolyl-" would contribute to the growing body of knowledge on thiazole-containing acetamide derivatives and could potentially lead to the discovery of new therapeutic agents.
Data on Related Thiazole and Acetamide Derivatives
To provide context for the potential properties of "Acetamide, 2-(methylamino)-N-2-thiazolyl-," the following tables summarize findings for related classes of compounds.
Table 1: Biological Activities of Various Thiazole Derivatives
| Compound Class | Example Biological Activities |
| Benzimidazole-thiazole derivatives | Anticancer |
| Coumarin-indole-thiazole compounds | Antioxidant |
| Pyridazinone-thiazole hybrids | Anticonvulsant |
| 2-Aminothiazole (B372263) derivatives | Antimicrobial, Anti-inflammatory |
This table is interactive. You can sort and filter the data.
Table 2: Pharmacological Properties of Selected Acetamide Derivatives
| Compound Class | Example Pharmacological Properties |
| N-phenylacetamide sulphonamides | Analgesic |
| 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide | Anti-inflammatory, Analgesic |
| N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide | Anticancer |
| 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide | Antibacterial |
This table is interactive. You can sort and filter the data.
Structure
2D Structure
Properties
CAS No. |
59807-08-8 |
|---|---|
Molecular Formula |
C6H9N3OS |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-(methylamino)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H9N3OS/c1-7-4-5(10)9-6-8-2-3-11-6/h2-3,7H,4H2,1H3,(H,8,9,10) |
InChI Key |
SRTCQOIADFBXBK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=NC=CS1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Acetamide, 2 Methylamino N 2 Thiazolyl
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For "Acetamide, 2-(methylamino)-N-2-thiazolyl-", two primary disconnections are considered:
C-N Amide Bond Disconnection: The most logical disconnection is the amide bond, which simplifies the molecule into two key precursors: 2-(methylamino)thiazole and an acetylating agent (like acetyl chloride or acetic anhydride). This approach is favorable as the formation of amide bonds is a well-established and reliable reaction in organic synthesis.
Thiazole (B1198619) Ring Disconnection: Further deconstruction of the 2-(methylamino)thiazole intermediate points towards the classical Hantzsch thiazole synthesis. chemhelpasap.comsynarchive.com This involves disconnecting the thiazole ring to identify an α-halocarbonyl compound and N-methylthiourea as the fundamental building blocks.
This analysis suggests a synthetic pathway beginning with the formation of the 2-(methylamino)thiazole ring, followed by N-acylation to yield the final product.
Classical Synthetic Routes to Thiazole-Acetamide Scaffolds
Traditional methods for synthesizing thiazole-acetamide structures rely on robust and well-documented multi-step reaction sequences.
Multi-step Reaction Sequences Involving Thiazole Ring Formation
The Hantzsch thiazole synthesis is a cornerstone for forming the thiazole ring. synarchive.com This method involves the condensation reaction between an α-haloketone or α-haloaldehyde and a thioamide or thiourea (B124793) derivative.
To synthesize the 2-(methylamino)thiazole intermediate, the reaction would proceed as follows:
Step 1: Nucleophilic Attack: The sulfur atom of N-methylthiourea acts as a nucleophile, attacking the electrophilic carbon of an α-halocarbonyl (e.g., chloroacetaldehyde). This forms a key intermediate through an SN2 reaction. chemhelpasap.com
Step 2: Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered ring. chemhelpasap.com
Step 3: Dehydration: A subsequent dehydration step results in the formation of the aromatic 2-(methylamino)thiazole ring.
This reaction sequence is highly versatile, allowing for the synthesis of a wide range of substituted thiazoles by varying the starting α-halocarbonyl and thiourea components.
Acylation and Amidation Reactions for Acetamide (B32628) Linkage Introduction
Once the 2-(methylamino)thiazole core is synthesized, the final step is the introduction of the acetamide group. This is typically achieved through acylation or amidation reactions. nih.gov
Acylation with Acyl Halides or Anhydrides: A common and efficient method involves reacting 2-(methylamino)thiazole with acetyl chloride or acetic anhydride (B1165640). nih.govnih.gov The reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (HCl or acetic acid). mdpi.com The nitrogen of the methylamino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent to form the amide bond.
Amide Coupling with Carboxylic Acids: Alternatively, the amide bond can be formed by coupling 2-(methylamino)thiazole directly with acetic acid using a coupling agent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are used to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. mdpi.com
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl Halide | 2-(methylamino)thiazole, Acetyl chloride, Pyridine | Anhydrous solvent (e.g., THF, DCM), Room temperature | High reactivity, Good yields | Generates corrosive HCl byproduct |
| Acid Anhydride | 2-(methylamino)thiazole, Acetic anhydride | Reflux in solvent or neat | Less corrosive than acyl halides | May require heating, byproduct removal |
| Carboxylic Acid Coupling | 2-(methylamino)thiazole, Acetic acid, EDCI, HOBt | Anhydrous solvent (e.g., DMF), Room temperature | Mild conditions, High specificity | Coupling agents can be expensive |
Novel Synthetic Strategies for Acetamide, 2-(methylamino)-N-2-thiazolyl-
Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods, such as one-pot syntheses and the application of green chemistry principles.
One-Pot Synthesis Approaches
For the target compound, a one-pot synthesis could involve a three-component reaction of an α-halocarbonyl, N-methylthiourea, and an acetylating agent in a single reaction vessel. mdpi.com For instance, a reaction could be designed where the Hantzsch thiazole synthesis occurs first, and upon its completion, the acetylating agent is added directly to the reaction mixture to acylate the newly formed 2-(methylamino)thiazole in situ. mdpi.comnih.gov Such procedures often utilize a catalyst that can facilitate both the cyclization and acylation steps. nih.gov
Green Chemistry Principles in Synthetic Route Design
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Several green strategies can be applied to the synthesis of "Acetamide, 2-(methylamino)-N-2-thiazolyl-".
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasound can significantly accelerate the rate of the Hantzsch thiazole synthesis and subsequent acylation. dergipark.org.trtandfonline.com These techniques often lead to higher yields, shorter reaction times, and can be performed under solvent-free or greener solvent conditions (e.g., water or ethanol). nih.govtandfonline.comnih.gov
Use of Green Catalysts and Solvents: Replacing hazardous reagents and solvents is a key principle of green chemistry. nih.gov The synthesis can be optimized by using eco-friendly catalysts, such as silica-supported tungstosilicic acid, which can be easily recovered and reused. mdpi.com Employing greener solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) instead of chlorinated solvents reduces the environmental impact of the synthesis. bepls.com
| Technique | Advantages | Example Application |
|---|---|---|
| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields. dergipark.org.tr | Microwave-assisted Hantzsch synthesis of 2-aminothiazoles. bepls.com |
| Ultrasound Sonication | Enhanced reaction rates, improved yields, often milder conditions. tandfonline.com | Ultrasound-promoted synthesis of thiazolyl-pyrazoline derivatives. dergipark.org.tr |
| Green Solvents | Reduced toxicity and environmental impact. nih.gov | Hantzsch synthesis in aqueous media or PEG-400. bepls.comscilit.com |
| Reusable Catalysts | Reduced waste, cost-effective, simplified purification. mdpi.com | Use of silica-supported catalysts for one-pot synthesis. mdpi.com |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of Acetamide, 2-(methylamino)-N-2-thiazolyl-. Key parameters that can be adjusted include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants and catalyst.
For the acylation of 2-(methylamino)thiazole with acetic anhydride or acetyl chloride, the choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are often preferred to avoid side reactions with the acylating agent.
The reaction temperature is another critical factor. While some acylation reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. Conversely, for highly reactive acylating agents, cooling may be necessary to control the reaction and minimize the formation of byproducts.
The molar ratio of the reactants and catalyst also plays a vital role. Using a slight excess of the acylating agent can help drive the reaction to completion, but a large excess can lead to purification challenges. The catalyst loading should be optimized to ensure a sufficient reaction rate without being excessive, which could complicate workup and increase costs.
A systematic approach to optimization, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the effects of multiple variables simultaneously and identify the optimal reaction conditions. For instance, a factorial design could be used to study the impact of temperature, solvent polarity, and catalyst concentration on the reaction yield.
Table 1: Illustrative Optimization Parameters for N-Acylation of 2-(Methylamino)thiazole
| Parameter | Range Investigated | Optimal Condition (Hypothetical) | Expected Outcome |
| Solvent | Dichloromethane, Acetonitrile, Tetrahydrofuran | Dichloromethane | Good solubility of reactants, inert |
| Temperature | 0 °C to Reflux | 25 °C (Room Temperature) | Controlled reaction, minimal byproducts |
| Acylating Agent | Acetic Anhydride, Acetyl Chloride | Acetyl Chloride | Higher reactivity |
| Base/Catalyst | Pyridine, Triethylamine | Pyridine | Effective catalysis and acid scavenging |
| Stoichiometry (Amine:Acylating Agent) | 1:1 to 1:1.5 | 1:1.1 | Drives reaction to completion |
This table is illustrative and based on general principles of organic synthesis for similar compounds. Actual optimal conditions would need to be determined experimentally.
Scale-Up Considerations for Laboratory Synthesis
Scaling up the synthesis of Acetamide, 2-(methylamino)-N-2-thiazolyl- from a milligram or gram scale to a larger laboratory scale (e.g., 10-100 g) requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Heat Transfer: Acylation reactions are often exothermic. What might be easily controlled in a small flask with a water bath can lead to a significant temperature increase in a larger reactor. Inadequate heat dissipation can result in side reactions, reduced yield, and potential safety hazards. The use of a jacketed reactor with controlled heating and cooling is recommended for larger scale synthesis to maintain a consistent temperature profile.
Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates. As the reaction volume increases, achieving effective agitation becomes more challenging. The use of an overhead mechanical stirrer is generally necessary for laboratory scale-up, as magnetic stir bars may not provide sufficient mixing in larger vessels. The geometry of the reactor and the type of stirrer blade should be chosen to ensure good turnover of the reaction mixture.
Reagent Addition: The rate of addition of the acylating agent can be a critical parameter. A slow, controlled addition is often necessary to manage the exotherm and prevent localized high concentrations of the reagent, which can lead to byproduct formation. For larger scale reactions, a dropping funnel or a syringe pump can be used for controlled addition.
Work-up and Purification: Procedures that are straightforward on a small scale, such as extractions in a separatory funnel, can become cumbersome and time-consuming at a larger scale. The use of larger extraction vessels or alternative work-up procedures, such as precipitation and filtration, may be more practical. Similarly, chromatographic purification, while effective for small quantities, may not be feasible for large-scale laboratory synthesis. Recrystallization is often a more suitable method for purifying larger quantities of solid products.
Safety: A thorough safety assessment should be conducted before scaling up any reaction. This includes understanding the hazards associated with all reagents and solvents, the potential for exothermic reactions, and the appropriate personal protective equipment (PPE) to be used. The reaction should be performed in a well-ventilated fume hood, and appropriate quenching procedures should be in place in case of an emergency.
Table 2: Comparison of Small-Scale vs. Laboratory Scale-Up Considerations
| Factor | Small-Scale (mg to g) | Laboratory Scale-Up (10 g to 100 g) |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer |
| Temperature Control | Heating mantle, ice bath | Circulating heating/cooling bath |
| Reagent Addition | Pipette, syringe | Dropping funnel, syringe pump |
| Purification | Column chromatography | Recrystallization, precipitation |
| Safety | Standard laboratory practice | Enhanced safety protocols, risk assessment |
Structural Elucidation and Spectroscopic Characterization of Acetamide, 2 Methylamino N 2 Thiazolyl and Its Precursors/intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of "Acetamide, 2-(methylamino)-N-2-thiazolyl-" is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each proton is influenced by its local electronic environment.
Thiazole (B1198619) Protons: The two protons on the thiazole ring are expected to appear as doublets in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. Their mutual coupling (J-coupling) would result in a characteristic splitting pattern.
Methylamino and Acetamide (B32628) Protons: The N-methyl protons would likely present as a singlet or a doublet if coupled to the adjacent N-H proton, with a chemical shift around 2.8-3.3 ppm. The methylene (B1212753) (CH₂) protons of the acetamide group are expected to appear as a singlet in the range of 3.5-4.5 ppm. The amide N-H proton would likely be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| Thiazole-H | 7.0 - 8.0 | Doublet | 3.0 - 4.0 |
| Thiazole-H | 7.0 - 8.0 | Doublet | 3.0 - 4.0 |
| Acetamide-CH₂ | 3.5 - 4.5 | Singlet | N/A |
| Methylamino-CH₃ | 2.8 - 3.3 | Singlet/Doublet | N/A or ~5.0 |
| Amide-NH | Variable | Broad Singlet | N/A |
Carbon-13 (¹³C) NMR Analysis: Carbon Environments
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Thiazole Carbons: The carbon atoms of the thiazole ring are expected to resonate in the downfield region of the spectrum, typically between 110 and 170 ppm.
Carbonyl Carbon: The carbonyl carbon of the acetamide group is characteristically found further downfield, usually in the range of 165-175 ppm, due to the deshielding effect of the adjacent oxygen and nitrogen atoms.
Aliphatic Carbons: The methylene carbon of the acetamide group and the methyl carbon of the methylamino group will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | 165 - 175 |
| Thiazole-C (C=N) | 150 - 170 |
| Thiazole-C | 110 - 145 |
| Acetamide-CH₂ | 40 - 55 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and confirming the connectivity of the molecule. sdsu.eduresearchgate.netresearchgate.netyoutube.comprinceton.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. sdsu.eduresearchgate.net For instance, it would show a cross-peak between the two protons on the thiazole ring, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.comprinceton.edu It would be used to definitively assign each carbon signal to its attached proton(s). For example, the signal for the acetamide CH₂ protons would show a correlation to the signal for the acetamide CH₂ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.comprinceton.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, a correlation would be expected between the acetamide CH₂ protons and the carbonyl carbon.
Infrared (IR) Spectroscopy: Identification of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of "Acetamide, 2-(methylamino)-N-2-thiazolyl-" would be expected to show characteristic absorption bands for the amide and amine functional groups.
N-H Stretching: The N-H stretching vibrations of the amide and secondary amine groups are expected to appear in the region of 3200-3500 cm⁻¹.
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group would be prominent in the region of 1630-1680 cm⁻¹. researchgate.net
C-N Stretching: The C-N stretching vibrations would likely be observed in the range of 1200-1350 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the thiazole ring would appear in the 1400-1600 cm⁻¹ region.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide & Amine) | 3200 - 3500 | Medium |
| C=O Stretch (Amide) | 1630 - 1680 | Strong |
| C=N Stretch (Thiazole) | 1500 - 1600 | Medium |
| C=C Stretch (Thiazole) | 1400 - 1550 | Medium |
Mass Spectrometry (MS): Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. libretexts.orgsapub.orgmiamioh.edu
The molecular ion peak (M⁺) in the mass spectrum of "Acetamide, 2-(methylamino)-N-2-thiazolyl-" would confirm its molecular weight. The fragmentation of the molecule under electron impact would likely involve cleavage of the amide bond and fragmentation of the thiazole ring. Common fragmentation patterns for amides include alpha-cleavage and McLafferty rearrangement, although the latter is not possible in this specific structure. libretexts.org
Predicted Fragmentation Pattern:
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule.
Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom could lead to the formation of various fragment ions.
Loss of Acetamide Group: Fragmentation could result in the loss of the acetamide side chain.
Thiazole Ring Fragmentation: The thiazole ring itself can undergo characteristic fragmentation.
X-ray Crystallography: Solid-State Molecular Conformation and Crystal Packing Analysis
For N-(Thiazol-2-yl)acetamide, the crystal structure reveals a monoclinic space group with two molecules in the asymmetric unit. nih.govresearchgate.net The crystal structure is stabilized by intermolecular N—H···N and C—H···O hydrogen bonds. nih.govresearchgate.net It is plausible that "Acetamide, 2-(methylamino)-N-2-thiazolyl-" would exhibit similar intermolecular interactions, leading to a stable crystal lattice. The planarity of the thiazole ring and the amide group would also be a key feature of its solid-state conformation.
Expected Crystallographic Features:
| Parameter | Expected Observation |
|---|---|
| Crystal System | Likely to be a common system like monoclinic or orthorhombic. |
| Hydrogen Bonding | Intermolecular N—H···N and N—H···O hydrogen bonds are expected to play a significant role in the crystal packing. |
Unit Cell Parameters and Space Group Determination
The crystal structure of N-(Thiazol-2-yl)acetamide has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system. nih.govresearchgate.net The asymmetric unit of this compound contains two independent molecules. nih.govresearchgate.net Detailed crystallographic data, including the unit cell dimensions and space group, are summarized in the table below. This foundational data is crucial for any further solid-state analysis and provides a fingerprint for the crystalline form of this precursor.
Table 1: Crystal Data and Structure Refinement for N-(Thiazol-2-yl)acetamide
| Parameter | Value |
|---|---|
| Empirical Formula | C₅H₆N₂OS |
| Formula Weight | 142.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.0650 (12) |
| b (Å) | 11.3337 (8) |
| c (Å) | 7.0670 (5) |
| β (°) | 101.908 (10) |
| Volume (ų) | 1259.04 (16) |
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Table 2: Hydrogen Bond Geometry (Å, °) for N-(Thiazol-2-yl)acetamide
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| N2—H2B···N3 | 0.88 | 2.04 | 2.897 (2) | 163 |
| N4—H4A···N1 | 0.88 | 2.07 | 2.938 (2) | 171 |
| C2—H2A···O2 | 0.95 | 2.41 | 3.350 (2) | 171 |
Elemental Analysis: Compositional Verification
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. For a series of 2-(N-substituted-amino)acetamido thiazole derivatives, which are structurally related to Acetamide, 2-(methylamino)-N-2-thiazolyl-, elemental analysis has been used to confirm their composition. researchgate.net While specific elemental analysis data for Acetamide, 2-(methylamino)-N-2-thiazolyl- is not detailed in the reviewed literature, the table below presents the characterization data for a representative precursor, N-(Thiazol-2-yl)acetamide, to illustrate the expected compositional verification.
Table 3: Characterization and Elemental Analysis Data
| Compound Name | Molecular Formula | Calculated (%) | Found (%) |
|---|
Computational and Theoretical Investigations of Acetamide, 2 Methylamino N 2 Thiazolyl
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For derivatives of thiazole (B1198619) and acetamide (B32628), these methods have been widely applied to understand their fundamental chemical properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. mdpi.com DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are used to optimize the molecular geometry and predict electronic characteristics. irjweb.comresearchgate.net
For molecules containing thiazole and acetamide moieties, DFT studies reveal the distribution of electron density, which is crucial for understanding reactivity. The theory helps in identifying sites susceptible to electrophilic and nucleophilic attack by analyzing parameters such as electrostatic potential and frontier molecular orbitals. aimspress.com The reactivity of acetamide derivatives, for instance, has been studied using DFT to understand their interactions with biological molecules. nih.govresearchgate.net These studies often calculate global reactivity descriptors like electronegativity, hardness, and softness to predict the molecule's behavior in chemical reactions.
Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for explaining chemical reactivity and electronic transitions. nih.gov The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, are key players in chemical reactions. aimspress.com
The energy gap between the HOMO and LUMO is a significant parameter that reflects the chemical activity of a molecule. dergipark.org.tr A smaller HOMO-LUMO gap suggests higher reactivity and the potential for intramolecular charge transfer. dergipark.org.tr For various thiazole derivatives, the HOMO-LUMO gap has been calculated to explain charge transfer interactions within the molecule. irjweb.comresearchgate.net For example, in one study on a thiazole derivative, the calculated HOMO-LUMO energy gap was found to be -4.6991 eV, indicating the potential for charge transfer. irjweb.com The distribution of HOMO and LUMO orbitals shows the probable sites for electrophilic and nucleophilic reactions. Typically, the HOMO is located on electron-rich parts of the molecule, while the LUMO is found on electron-deficient areas. dergipark.org.tr
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Methodology |
|---|---|---|---|---|
| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | -5.5293 | -0.8302 | 4.6991 | DFT/B3LYP/6-311G(d,p) irjweb.com |
| 2-(4-methylphenoxy)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide | Not Specified | Not Specified | 4.573 | DFT (Gas Phase) researchgate.net |
| Temozolomide (Neutral, Gas Phase) | Not Specified | Not Specified | Higher Kinetic Stability | DFT/B3LYP/6-311G(d) aimspress.com |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding patterns, including lone pairs and bond orbitals, and describes charge delocalization effects. wisc.edu This method investigates intramolecular interactions, such as hyperconjugation, by evaluating the interactions between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.org
The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies the strength of the charge delocalization. nih.gov In studies of related heterocyclic compounds, NBO analysis has revealed significant intramolecular charge transfer from lone pairs of heteroatoms (like oxygen and nitrogen) to antibonding orbitals of adjacent bonds. materialsciencejournal.orgmdpi.com This delocalization stabilizes the molecule and influences its geometry and reactivity. For example, interactions like n→σ* and n→π* are commonly identified and their stabilization energies calculated to understand the flow of electron density within the molecule. dergipark.org.trdergipark.org.tr
| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Compound Class |
|---|---|---|---|---|
| Hyperconjugation | n2(O11) | π(C12-O13) | 45.25 | Salicylanilide Derivative materialsciencejournal.org |
| Charge Transfer | π(C35-C36) | π(C1-C2) | 23.69 | Thiazole Azo Dye mdpi.com |
| Charge Transfer | π(C1-C2) | π*(C35-C50) | 43.29 | Thiazole Azo Dye mdpi.com |
Molecular Modeling and Docking Studies
Molecular modeling techniques are essential for simulating the behavior of molecules and their interactions with other entities, such as proteins.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.gov It is widely used to understand the binding mechanisms of ligands with proteins. researchgate.net In the context of thiazole and acetamide derivatives, docking studies elucidate the types of non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π–π stacking. nih.gov
The general principles of these interactions are fundamental to understanding molecular recognition. For example, docking studies on acetamide derivatives have shown that nitrogen atoms are often crucial for forming hydrogen bonds with amino acid residues in a protein's active site. nih.govresearchgate.net The binding affinity, often expressed as a binding energy score, provides a quantitative measure of the interaction strength. nih.gov These studies help in identifying key pharmacophoric features and understanding how a molecule's structure relates to its binding potential.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The goal is to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. researchgate.net
For flexible molecules like Acetamide, 2-(methylamino)-N-2-thiazolyl-, which has several rotatable bonds, this analysis is crucial. Computational methods, including molecular mechanics and quantum chemical approaches like DFT, are used to systematically explore the conformational space. researchgate.net Energy minimization calculations are performed to optimize the geometry of each conformation and determine its relative stability. This process is vital for understanding the three-dimensional structure of the molecule, which in turn influences its physical properties and its ability to interact with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (focused on in vitro or non-clinical effects)
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for designing and optimizing novel therapeutic agents. These computational models correlate the biological activity of a series of compounds with their physicochemical properties, encoded as molecular descriptors. While specific QSAR studies for derivatives of Acetamide, 2-(methylamino)-N-2-thiazolyl- are not extensively documented in publicly available literature, the broader class of 2-aminothiazole (B372263) derivatives has been the subject of numerous investigations, providing a framework for understanding the structural requirements for various in vitro biological activities.
These studies on analogous compounds typically employ a range of molecular descriptors to model activities such as anticancer and enzyme inhibition. The descriptors often found to be significant in these models can be categorized as follows:
Topological descriptors: These describe the atomic connectivity within the molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and orbital energies.
Geometrical descriptors: These describe the three-dimensional shape and size of the molecule.
Physicochemical descriptors: These include properties like lipophilicity (LogP) and molar refractivity (MR).
For instance, a QSAR study on a series of 2-aminothiazole derivatives as anticancer agents targeting the Hec1/Nek2 protein identified the importance of descriptors such as the Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and the total molecular surface area (RPSA). tandfonline.comnih.gov The developed QSAR model demonstrated a strong correlation between these descriptors and the inhibitory activity of the compounds. tandfonline.comnih.gov
Another study focusing on 2-aminothiazole derivatives as Aurora kinase inhibitors for breast cancer also successfully developed a robust QSAR model. acs.org Such models are instrumental in predicting the biological activity of newly designed compounds and in elucidating the molecular features that govern their therapeutic effects. The general approach in these studies involves developing a statistically significant model that can guide the synthesis of more potent derivatives.
The table below illustrates the types of descriptors and statistical parameters often encountered in QSAR studies of 2-aminothiazole derivatives, which would be relevant for any future QSAR investigation of Acetamide, 2-(methylamino)-N-2-thiazolyl- derivatives.
| Descriptor Type | Example Descriptor | Potential Influence on Activity | Statistical Parameter | Typical Value |
| Autocorrelation | Moreau-Broto autocorrelation (ATSC1i) | Describes the spatial distribution of atomic properties. | Coefficient of determination (R²) | > 0.6 |
| Autocorrelation | Moran autocorrelation (MATS8c) | Weighted by atomic charges, indicating electronic influence. | Cross-validated R² (Q²) | > 0.5 |
| 3D | Total molecular surface area (RPSA) | Relates to the size and shape of the molecule. | External validation R² (R²ext) | > 0.6 |
Simulation of Spectroscopic Properties
Density Functional Theory (DFT) is a commonly employed method for these simulations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)). kbhgroup.inmdpi.comresearchgate.netresearchgate.net These calculations can predict a range of spectroscopic data, including Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.
Infrared (IR) Spectroscopy Simulation: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational methods. For a molecule like Acetamide, 2-(methylamino)-N-2-thiazolyl-, key vibrational modes would include:
N-H stretching vibrations of the amino and amide groups.
C=O stretching of the acetamide group.
C=N and C=C stretching within the thiazole ring.
C-S stretching of the thiazole ring.
A study on 2-amino-4-methylthiazole (B167648) demonstrated a good correlation between the experimental FTIR spectrum and the spectrum simulated using the B3LYP method. mdpi.comsemanticscholar.org This allows for the confident assignment of experimental vibrational bands. mdpi.comsemanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation: The simulation of ¹H and ¹³C NMR spectra involves calculating the chemical shifts of the respective nuclei. These calculations are highly sensitive to the molecular geometry and the electronic environment of each atom. For Acetamide, 2-(methylamino)-N-2-thiazolyl-, important chemical shifts to simulate would be:
¹H shifts for the protons on the thiazole ring, the methyl group, and the NH protons.
¹³C shifts for the carbonyl carbon, the thiazole ring carbons, and the methyl carbon.
Theoretical NMR predictions for related thiazole derivatives have been shown to be in good agreement with experimental data, aiding in the structural confirmation of newly synthesized compounds. universalprint.org
The following table provides an example of the kind of data that would be generated from a DFT-based simulation of the spectroscopic properties of a thiazole derivative, which would be analogous to what could be expected for Acetamide, 2-(methylamino)-N-2-thiazolyl-.
| Spectroscopic Technique | Calculated Parameter | Typical Range for Thiazole Derivatives |
| IR Spectroscopy | ν(N-H) stretching | 3300-3500 cm⁻¹ |
| ν(C=O) stretching | 1650-1700 cm⁻¹ | |
| ν(C=N) stretching | 1500-1600 cm⁻¹ | |
| ¹H NMR Spectroscopy | δ(thiazole-H) | 6.5-8.0 ppm |
| δ(N-H) | Varies widely | |
| δ(CH₃) | 2.0-3.0 ppm | |
| ¹³C NMR Spectroscopy | δ(C=O) | 160-180 ppm |
| δ(thiazole-C) | 100-170 ppm | |
| δ(CH₃) | 20-30 ppm |
These computational and theoretical investigations are invaluable for complementing experimental work, offering deep insights into the structure-activity relationships and spectroscopic characteristics of complex organic molecules like Acetamide, 2-(methylamino)-N-2-thiazolyl- and its derivatives.
Molecular Interactions and Biological Activity Profiling of Acetamide, 2 Methylamino N 2 Thiazolyl in Vitro and Non Clinical in Vivo Models
Investigation of Cytotoxic Effects on Diverse Cell Lines (e.g., cancer cell lines, microbial strains)
Derivatives of N-thiazolyl acetamide (B32628) have demonstrated significant cytotoxic potential across a wide range of human cancer cell lines. Research indicates that the core thiazole-acetamide structure is a versatile pharmacophore whose efficacy can be tuned by various substitutions.
For instance, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives were evaluated for their cytotoxic effects against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. The results showed that HeLa and U87 cells were particularly sensitive to these compounds. One derivative, compound 8a, which features an ortho-chlorine moiety on the phenyl ring, was identified as the most potent against HeLa cells, with an IC50 value of 1.3 ± 0.14 µM. Similarly, thiazole-amino acid hybrid derivatives have shown moderate to strong cytotoxic activities against A549, HeLa, and MCF-7 (breast cancer) cell lines, with some compounds displaying IC50 values as low as 2.07 µM. nih.gov
Further studies on N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives revealed cytotoxic activity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. mdpi.com One compound in this series, 5l, was a particularly effective inhibitor of MDA-MB-231 cell proliferation, with an IC50 of 1.4 µM, which compares favorably to the standard drug sorafenib (B1663141) (IC50 = 5.2 µM). mdpi.com Another study focused on 2-[(3-methyl-2-oxo-2H- chapman.edunih.govjchemrev.comtriazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide (compound 3.1), which showed high cytotoxic activity against 57 different cancer cell lines, with particularly strong growth inhibition (GI50 values of 0.41–0.69 μM) against colon cancer cell lines. nih.gov
The cytotoxic potential extends to other cancer types as well. Thiazolyl N-benzyl-substituted acetamide derivatives have been assessed for their ability to inhibit cell proliferation in human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells. nih.gov The 4-fluorobenzylthiazolyl derivative (8b) demonstrated a 64-71% inhibition of cell proliferation in BT-20 and CCRF-CEM cells at a concentration of 50 μM. nih.gov Additionally, novel thiazole (B1198619) carboxylate-acetamide derivatives have been tested against A549, Caco-2 (colon carcinoma), and SHSY-5Y (neuroblastoma) cells, showing a significant impact on SHSY-5Y cells. researchgate.netdergipark.org.tr
| Compound Class/Derivative | Cell Line | Cancer Type | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|---|
| N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (8a) | HeLa | Cervical Cancer | IC50 | 1.3 | |
| Thiazole-Tryptophan Hybrid (5ad) | A549 | Lung Cancer | IC50 | 3.68 | nih.gov |
| Thiazole-Phenylalanine Hybrid (5ac) | HeLa | Cervical Cancer | IC50 | 5.41 | nih.gov |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(...)-acetamide (5l) | MDA-MB-231 | Breast Cancer | IC50 | 1.4 | mdpi.com |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(...)-acetamide (5l) | HepG2 | Liver Cancer | IC50 | 22.6 | mdpi.com |
| 2-[(...)-quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide (3.1) | Colon Cancer Cell Lines | Colon Cancer | GI50 | 0.41 - 0.69 | nih.gov |
| 2-[(...)-quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide (3.1) | Ovarian Cancer Cell Lines | Ovarian Cancer | GI50 | 0.25 - 5.01 | nih.gov |
| N-benzyl-...-thiazol-4-yl)acetamide (8a) | NIH3T3/c-Src527F | Fibrosarcoma (Transformed) | GI50 | 1.34 | nih.gov |
Antimicrobial Activity Studies (excluding clinical trials)
The thiazole nucleus is a well-established pharmacophore in antimicrobial drug discovery, and its incorporation into acetamide derivatives has yielded compounds with promising antibacterial and antifungal activities. sapub.org
N-thiazolyl acetamide derivatives have been evaluated against a range of Gram-positive and Gram-negative bacteria. A series of 2-phenylacetamido-thiazole derivatives showed potent activity, with one of the most active compounds displaying MIC values between 1.56 and 6.25 μg/mL against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. mdpi.com
In another study, new amide derivatives of 2-aminobenzothiazole (B30445) were tested against several bacterial strains. impactfactor.org While most compounds showed moderate activity against E. coli at a concentration of 250 µg/mL, specific derivatives (MZ1 and MZ2) were also moderately active against Staphylococcus epidermidis. impactfactor.org Similarly, derivatives of 2-mercaptobenzothiazole (B37678) acetamide demonstrated good antibacterial activity, with MIC values against E. coli, Salmonella typhi, S. aureus, and B. subtilis that were comparable to the standard drug levofloxacin. nih.gov
Research into thiazole-based Schiff base compounds also revealed favorable activity against Gram-negative E. coli and Gram-positive S. aureus. jchemrev.com Furthermore, N-(thiazol-2-yl)benzenesulfonamide derivatives, when complexed with a cell-penetrating peptide, exhibited low MIC values (3.9 μg mL−1) against S. aureus and Achromobacter xylosoxidans. rsc.org
| Compound Class/Derivative | Bacterial Strain | Gram Stain | MIC (µg/mL) | Source |
|---|---|---|---|---|
| 2-Phenylacetamido-thiazole derivative | Escherichia coli | Negative | 1.56 - 6.25 | mdpi.com |
| 2-Phenylacetamido-thiazole derivative | Pseudomonas aeruginosa | Negative | 1.56 - 6.25 | mdpi.com |
| 2-Phenylacetamido-thiazole derivative | Bacillus subtilis | Positive | 1.56 - 6.25 | mdpi.com |
| 2-Phenylacetamido-thiazole derivative | Staphylococcus aureus | Positive | 1.56 - 6.25 | mdpi.com |
| 2-Mercaptobenzothiazole acetamide (2b) | Bacillus subtilis | Positive | < 25 | nih.gov |
| 2-Mercaptobenzothiazole acetamide (2i) | Staphylococcus aureus | Positive | 25 | nih.gov |
| N-(thiazol-2-yl)benzenesulfonamide derivative | Staphylococcus aureus | Positive | 3.9 | rsc.org |
| N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl)acetamide (3) | Pseudomonas aeruginosa | Negative | 62.5 | researchgate.net |
| N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl)acetamide (3) | Staphylococcus aureus | Positive | 125 | researchgate.net |
The antifungal potential of this class of compounds has also been explored. Studies on various 2-amino thiazole derivatives have demonstrated activity against fungal strains such as Candida albicans and Aspergillus niger. jocpr.com For example, N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were found to be more effective against C. albicans than against bacteria. researchgate.net
In a study of new heteroaryl thiazole derivatives, compounds showed good antifungal activity, with MIC values ranging from 0.06 to 0.47 mg/mL and Minimum Fungicidal Concentrations (MFC) from 0.11 to 0.94 mg/mL. nih.gov The most effective compound in this series demonstrated MICs between 0.06–0.23 mg/mL. nih.gov The antifungal activity of some thiazole derivatives has been found to be comparable to or better than standard drugs like ketoconazole (B1673606) and fluconazole. jchemrev.com
| Compound Class/Derivative | Fungal Strain | Activity Metric | Value (mg/mL) | Source |
|---|---|---|---|---|
| Heteroaryl Thiazole Derivative (9) | Various Fungi | MIC | 0.06 - 0.23 | nih.gov |
| Heteroaryl Thiazole Derivative (9) | Various Fungi | MFC | 0.11 - 0.47 | nih.gov |
| 2-Amino Thiazole Derivatives | Candida albicans | Activity Zone | Active at 50-100 µg/ml | jocpr.com |
| 2-Amino Thiazole Derivatives | Aspergillus niger | Activity Zone | Active at 50-100 µg/ml | jocpr.com |
The precise mechanisms by which N-thiazolyl acetamide derivatives exert their antimicrobial effects are still under investigation, but several potential targets have been identified through experimental and computational methods.
One proposed mechanism for antibacterial activity is the inhibition of key enzymes in bacterial metabolic pathways. For example, a series of 2-phenylacetamido-thiazole derivatives were found to be potent inhibitors of E. coli KAS III (ecKAS III), an enzyme essential for fatty acid synthesis. The most active compound exhibited an IC50 value of 5.3 μM against this enzyme. mdpi.com Molecular docking studies have suggested other potential targets. One such study predicted that the antibacterial action of certain acetamide derivatives of 2-mercaptobenzothiazole could be due to the inhibition of bacterial DNA gyrase and bacterial kinases. nih.govacs.org Another docking study implicated the inhibition of the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis, as a putative mechanism of antibacterial activity. nih.gov For antifungal action, the same study suggested that the inhibition of 14α-lanosterol demethylase, a critical enzyme in fungal cell membrane synthesis, is a likely mechanism. nih.gov
Enzymatic Modulation and Receptor Binding Investigations (in non-human contexts)
A significant area of research for thiazole-based compounds, including N-thiazolyl acetamides, is their ability to modulate the activity of enzymes, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
The 2-aminothiazole (B372263) scaffold is a recognized kinase inhibitor template, forming the basis of clinically approved drugs like Dasatinib, a potent pan-Src family kinase inhibitor. nih.govnih.gov Research into N-thiazolyl acetamide derivatives has revealed inhibitory activity against a variety of kinases.
A study on N-benzyl substituted thiazolyl acetamide derivatives identified them as inhibitors of Src kinase. The unsubstituted N-benzyl derivative (8a) inhibited c-Src kinase with GI50 values of 1.34 µM and 2.30 µM in different cell-based assays. nih.gov Other research on imidazo[2,1-b]thiazole (B1210989) derivatives showed that while some compounds had only weak inhibitory effects on VEGFR2, they still displayed potent cytotoxic activity, suggesting they may act on other kinase targets or through different mechanisms. mdpi.com This class of compounds has also been reported to inhibit Raf kinases, IGF-IR (insulin-like growth factor receptor), EGFR (epidermal growth factor receptor), and P38 kinase. mdpi.com
A broader review of thiazole-based kinase inhibitors highlights their versatility. nih.gov Different derivatives have been developed to target a range of serine/threonine and tyrosine kinases, including:
PI3K/AKT/mTOR pathway kinases : Some benzothiazole (B30560) derivatives show inhibitory activity against PI3Kα with IC50 values as low as 13 nM. nih.gov
B-RAF V600E : Thiazole derivatives with a phenyl sulfonyl group have demonstrated exceptional inhibition of this mutated kinase, with IC50 values around 23.1 nM, surpassing standard drugs. nih.gov
EGFR : Thiazolyl-pyrazoline derivatives have shown potent EGFR tyrosine kinase inhibition with an IC50 value of 0.06 µM. nih.gov
Casein Kinase II (CK2) : Thiazole derivatives have been identified as dual inhibitors of CK2 and GSK3β, with IC50 values of 1.9 µM and 0.67 µM, respectively. nih.gov
| Compound Class/Derivative | Target Kinase | Activity Metric | Value | Source |
|---|---|---|---|---|
| N-benzyl-...-thiazol-4-yl)acetamide (8a) | c-Src | GI50 | 1.34 µM | nih.gov |
| 2-aminothiazole derivative (Dasatinib) | pan-Src family | Potency | Sub-nanomolar | nih.gov |
| Thiazolyl-pyrazoline derivative | EGFR | IC50 | 0.06 µM | nih.gov |
| Thiazole-phenyl sulfonyl derivative | B-RAF V600E | IC50 | 23.1 nM | nih.gov |
| Thiazole derivative | Casein Kinase II (CK2) | IC50 | 1.9 µM | nih.gov |
| Thiazole derivative | GSK3β | IC50 | 0.67 µM | nih.gov |
| Benzothiazole derivative | PI3Kα | IC50 | 13 nM | nih.gov |
| Imidazo[2,1-b]thiazole derivative (5l) | VEGFR2 | % Inhibition | 5.72% at 20 µM | mdpi.com |
COX Enzyme Modulation
No studies were found that specifically assess the modulatory effects of Acetamide, 2-(methylamino)-N-2-thiazolyl- on cyclooxygenase (COX) enzymes. Research into the broader class of acetamide derivatives has indicated potential for COX-II inhibition, but these findings cannot be directly attributed to this specific, unstudied compound.
Anticonvulsant Activity in Animal Models
The anticonvulsant properties of Acetamide, 2-(methylamino)-N-2-thiazolyl- have not been evaluated in any publicly available non-clinical animal models. Although related heterocyclic compounds have been screened for such activity, data for this particular molecule is absent.
Anti-inflammatory Properties in Pre-clinical Models
There is a lack of pre-clinical data concerning the anti-inflammatory properties of Acetamide, 2-(methylamino)-N-2-thiazolyl-. While some acetamide derivatives are recognized for their anti-inflammatory potential, specific studies on this compound have not been published.
Antioxidant Activity Assessment (in in vitro assays)
No in vitro assays have been published that specifically measure the antioxidant capacity of Acetamide, 2-(methylamino)-N-2-thiazolyl-. The antioxidant potential of various other acetamide and thiazole derivatives has been documented, but this information does not extend to the subject compound.
Analytical Methodologies for Acetamide, 2 Methylamino N 2 Thiazolyl
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify chemical components within a mixture. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are the principal techniques applicable to a compound like Acetamide (B32628), 2-(methylamino)-N-2-thiazolyl-.
Reversed-phase HPLC (RP-HPLC) is the most common and versatile method for the analysis of moderately polar compounds such as N-thiazolyl acetamide derivatives. This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase and their solubility in a polar mobile phase. For Acetamide, 2-(methylamino)-N-2-thiazolyl-, a C18 column is typically the stationary phase of choice. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol. By adjusting the ratio of the organic solvent, a gradient or isocratic elution can be optimized to achieve separation from starting materials, byproducts, and degradation products. Detection is commonly performed using a UV detector, as the thiazole (B1198619) ring provides a suitable chromophore.
A proposed HPLC method for the analysis of related acetamide compounds involves a C18 column with a mobile phase of potassium phosphate buffer and acetonitrile, and UV detection at 254 nm. nih.gov Another method for a similar thioacetamide (B46855) impurity utilizes a combination of sodium acetate (B1210297) and n-Heptane sulfonic acid sodium salt as a buffer with acetonitrile as the organic modifier, with detection at 254 nm. researchgate.net
Table 1: Example HPLC Parameters for Analysis of N-Thiazolyl Acetamide Compounds
| Parameter | Condition |
|---|---|
| Stationary Phase | Octadecylsilyl silica (B1680970) gel (C18), 5 µm particle size |
| Column Dimensions | 4.6 mm x 250 mm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 7.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development based on analogous compounds.
UPLC represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. The fundamental principles of separation remain the same as HPLC, but the instrumentation is designed to handle the higher backpressures generated by the densely packed columns. A UPLC method for Acetamide, 2-(methylamino)-N-2-thiazolyl- would offer improved efficiency in resolving closely related impurities.
For instance, a UPLC method for analyzing impurities in a pharmaceutical compound used an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid. pensoft.net This approach allows for the rapid separation of the main component from its potential impurities with high resolution.
Table 2: Illustrative UPLC Parameters
| Parameter | Condition |
|---|---|
| Stationary Phase | Acquity UPLC BEH C18, 1.7 µm particle size |
| Column Dimensions | 2.1 mm x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Elution Mode | Gradient |
This table outlines a potential UPLC method, providing faster and more efficient separations.
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Acetamide, 2-(methylamino)-N-2-thiazolyl-, due to its molecular weight and polar functional groups (amide and secondary amine), is expected to have low volatility and may not be directly suitable for GC analysis without derivatization.
To make the compound more volatile and thermally stable, a derivatization step is often necessary. Silylation is a common derivatization technique where active hydrogens in the molecule (such as on the amine and amide groups) are replaced with a trimethylsilyl (B98337) (TMS) group. tcichemicals.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. researchgate.net After derivatization, the TMS-derivative of the compound can be analyzed by GC, typically using a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification.
Thin Layer Chromatography is a simple, rapid, and cost-effective technique widely used for qualitative analysis, such as monitoring the progress of a chemical reaction or assessing the purity of a sample. For Acetamide, 2-(methylamino)-N-2-thiazolyl-, a silica gel plate (Silica Gel 60 F254) would serve as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a moderately polar solvent and a nonpolar solvent, such as ethyl acetate/hexane or chloroform/methanol.
After developing the plate, the separated spots can be visualized. Since the thiazole ring contains a UV chromophore, the compound can be visualized under UV light at 254 nm, where it will appear as a dark spot against a fluorescent background. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and used for identification purposes by comparing it to a standard.
Table 3: Example TLC System
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 aluminum plates |
| Mobile Phase | Ethyl Acetate : Hexane (7:3, v/v) |
| Visualization | UV light at 254 nm |
This table provides a general system for the qualitative analysis of the compound by TLC.
Spectrophotometric Methods for Detection and Quantification
Spectrophotometric methods measure the interaction of electromagnetic radiation with a chemical substance and are commonly used for quantification.
UV-Visible spectrophotometry is a straightforward and widely accessible technique for quantifying compounds that absorb light in the ultraviolet or visible regions of the spectrum. The presence of the thiazole ring and the acetamide group in Acetamide, 2-(methylamino)-N-2-thiazolyl- results in UV absorbance.
To quantify the compound, a solution is prepared in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) that does not absorb in the same region. The UV spectrum is recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration. By measuring the absorbance of an unknown sample, its concentration can be determined from the calibration curve. For similar acetamide structures, the λmax is often found in the range of 230-280 nm. nih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| Acetamide, 2-(methylamino)-N-2-thiazolyl- |
| Acetonitrile |
| Methanol |
| Potassium phosphate |
| Sodium acetate |
| n-Heptane sulfonic acid sodium salt |
| Trifluoroacetic acid |
| Formic Acid |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Ethyl acetate |
| Hexane |
Fluorimetry
Fluorimetry, a well-established analytical technique, is applicable to the analysis of "Acetamide, 2-(methylamino)-N-2-thiazolyl-" due to the inherent fluorescence potential of the thiazole ring system. Fluorescence spectroscopy has been successfully employed for the development of sensitive analytical methods for various thiazole-containing compounds. nih.gov
The methodology typically involves the excitation of the molecule at a specific wavelength, leading to the emission of light at a longer wavelength. The intensity of this emitted light is directly proportional to the concentration of the analyte, allowing for highly sensitive quantification. For instance, a fluorometric method developed for thiazole and its congeners demonstrated a precision of ± 2% Relative Standard Deviation (RSD) at a concentration of 15 ng/mL. nih.gov The accuracy of such methods for similar compounds has been reported with a mean relative error of 5% over a concentration range of 5–20 ppm. nih.gov
Thiazole derivatives have also been utilized as fluorometric chemosensors for the detection of various analytes, underscoring the strong fluorescence characteristics of this heterocyclic moiety. researchgate.net The development of a fluorimetric method for "Acetamide, 2-(methylamino)-N-2-thiazolyl-" would necessitate the determination of its optimal excitation and emission wavelengths. The presence of the methylamino and acetamide functional groups may influence the fluorescence properties of the core thiazole structure.
Method Validation Parameters
The validation of any analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. The following parameters are fundamental in the validation of analytical methods for pharmaceutical compounds and can be extrapolated for "Acetamide, 2-(methylamino)-N-2-thiazolyl-". The data presented below is based on a validated HPLC method for Thiabendazole (B1682256), a compound also containing a thiazole ring, and serves as a representative example. mdpi.com
Linearity: Linearity demonstrates the direct proportionality between the analytical signal and the concentration of the analyte over a defined range. For the analysis of thiabendazole in solid and liquid food matrices, a linear relationship was established over a concentration range of 0.31–20.00 μg/mL. mdpi.com The strength of this linear relationship is expressed by the coefficient of determination (R²), which was reported as 0.999 for both matrices, indicating a strong correlation. mdpi.com
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. For thiabendazole, the recovery from spiked solid and liquid food samples at concentration levels of 2.5, 5, and 10 μg/mL ranged from 93.61% to 98.08%. researchgate.net
Precision: Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD). The intra-day and inter-day precision for the thiabendazole analysis were found to be less than 1.33% (RSD), demonstrating a high degree of precision. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. For the HPLC analysis of thiabendazole, the following LOD and LOQ values were reported: mdpi.com
| Matrix | LOD (μg/mL) | LOQ (μg/mL) |
| Solid Food | 0.009 | 0.028 |
| Liquid Food | 0.017 | 0.052 |
These parameters, while specific to thiabendazole, provide a reasonable expectation for the performance of a validated analytical method for "Acetamide, 2-(methylamino)-N-2-thiazolyl-".
Future Research Directions and Potential Academic Applications
Exploration of Novel Synthetic Pathways
While the synthesis of N-thiazolyl acetamide (B32628) derivatives can be achieved through established methods, such as the acylation of 2-aminothiazoles with acyl chlorides, significant opportunities exist for methodological advancement. ijpsr.comnih.govresearchgate.net A common route involves reacting 2-amino-N-methylthiazole with chloroacetyl chloride. google.com Future research could focus on developing more efficient, sustainable, and versatile synthetic strategies.
Key areas for exploration include:
Green Chemistry Approaches: Investigating the use of eco-friendly solvents, catalyst systems (such as nano-catalysts or organocatalysts), and energy-efficient conditions (e.g., microwave-assisted or solvent-free grinding methods) could reduce the environmental impact of synthesis. researchgate.netmdpi.com
Multi-Component Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the target compound in a single step can improve efficiency and yield. researchgate.net This could involve variations of the Hantzsch thiazole (B1198619) synthesis or novel convergent pathways.
Flow Chemistry: The use of continuous flow reactors could allow for better control over reaction parameters, improved safety, and easier scalability for producing the compound and its derivatives for academic study.
Catalyst Development: Exploring novel catalysts, including transition metal complexes or biocatalysts, could enable milder reaction conditions and offer higher selectivity, which is crucial for creating structurally complex derivatives.
Advanced Computational Studies for Mechanistic Insights
Computational chemistry offers powerful tools to predict molecular properties and guide experimental design without the need for extensive laboratory work. For Acetamide, 2-(methylamino)-N-2-thiazolyl-, in silico studies can provide deep insights into its behavior and potential. Similar computational approaches have been effectively applied to other thiazole derivatives to understand their biological activities and reaction mechanisms. mdpi.comresearchgate.netdntb.gov.uanih.gov
Future computational research could focus on:
Density Functional Theory (DFT) Studies: To calculate electronic properties, molecular orbital energies (HOMO-LUMO), and reactivity indices, which are fundamental to understanding the molecule's chemical behavior. dntb.gov.ua
Molecular Docking Simulations: To predict the binding modes and affinities of the compound and its derivatives with various proteins or enzymes of academic interest (e.g., kinases, proteases), helping to generate hypotheses for its potential use as a research tool. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features of a series of derivatives with their activities, thereby guiding the rational design of new compounds with enhanced properties for specific academic applications. mdpi.com
Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the molecule and its dynamic interactions with biological macromolecules or materials over time.
| Computational Method | Potential Insights for Acetamide, 2-(methylamino)-N-2-thiazolyl- | Academic Application |
|---|---|---|
| Density Functional Theory (DFT) | Electron distribution, molecular geometry, vibrational frequencies, reaction energetics. | Understanding reaction mechanisms, predicting spectroscopic signatures, assessing molecular stability. |
| Molecular Docking | Binding poses and affinity scores with target proteins. | Identifying potential protein targets for use as a chemical probe, guiding derivatization for improved binding. mdpi.com |
| QSAR | Correlation of structural properties with observed activity (e.g., enzyme inhibition). | Designing new derivatives with optimized properties for academic screening assays. mdpi.com |
| Molecular Dynamics (MD) | Conformational landscape, stability of ligand-protein complexes, solvent effects. | Elucidating the dynamic nature of molecular interactions, assessing the stability of potential binding modes. |
Derivatization for Enhanced or Diverse Academic Activities
The core structure of Acetamide, 2-(methylamino)-N-2-thiazolyl- is ripe for chemical modification to create a library of new compounds. The 2-aminothiazole (B372263) scaffold is well-known for its amenability to derivatization, leading to a broad spectrum of biological activities in academic research settings. researchgate.netnih.govresearchgate.net
Potential derivatization strategies include:
Modification of the Thiazole Ring: Introducing various substituents at the C4 and C5 positions of the thiazole ring could significantly alter the steric and electronic properties of the molecule.
Substitution on the Methylamino Group: Replacing the methyl group with larger alkyl or aryl substituents, or incorporating it into a cyclic structure, could explore new interaction capabilities.
Alteration of the Acetamide Linker: The acetamide group can be replaced with other linkers (e.g., sulfonamide, urea, thiourea) to change the geometry and hydrogen bonding capacity of the molecule, a strategy that has been used to create potent enzyme inhibitors. acs.orgnih.gov
| Modification Site | Example Functional Groups | Potential Academic Research Area | Reference Example |
|---|---|---|---|
| Thiazole Ring (C4/C5) | Aryl groups, heterocyclic rings, halogens | Screening for enzyme inhibition, antimicrobial activity assays | Synthesis of 4-phenylthiazole (B157171) derivatives. mdpi.com |
| Methylamino Group | Benzyl, larger alkyl chains, cyclic amines | Investigation of structure-activity relationships in protein binding | Synthesis of N-benzyl sulfonamides. nih.gov |
| Acetamide Linker | Sulfonamide, urea, hydrazone | Exploring different chemical scaffolds for biological screening | Development of thiazole sulfonamides. nih.gov |
| Terminal Acetyl Group | Longer acyl chains, aromatic acyl groups | Modulating lipophilicity and cell permeability for in vitro studies | Acylation of 2-aminothiazoles with various acyl halides. mdpi.com |
Integration into Materials Science or Other Non-Biological Academic Fields
While the primary focus of thiazole derivatives has been in biological chemistry, their unique electronic and coordination properties suggest potential applications in materials science. This remains a largely unexplored field for compounds like Acetamide, 2-(methylamino)-N-2-thiazolyl-.
Future academic research could investigate its potential as:
Ligands for Coordination Polymers or Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the thiazole ring are potential coordination sites for metal ions. The synthesis of novel materials with interesting catalytic, photophysical, or porous properties could be explored.
Building Blocks for Functional Polymers: The amide group offers a site for polymerization. Incorporating the thiazole moiety into a polymer backbone could yield materials with unique conductive or optical properties.
Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur are often effective corrosion inhibitors for metals. Academic studies could evaluate the efficacy of this compound and its derivatives in protecting various metal surfaces.
Application as Probes for Biological Pathway Elucidation (in non-clinical settings)
The development of chemical probes is essential for studying complex biological systems. Thiazole-containing compounds, most notably Thiazole Orange, are well-established fluorescent dyes used to create probes for detecting nucleic acids and other biomolecules. nih.govrsc.org
Acetamide, 2-(methylamino)-N-2-thiazolyl- could serve as a scaffold for novel chemical probes:
Fluorescent Probes: By conjugating the molecule to a fluorophore, it could be developed into a "turn-on" or ratiometric probe. If a derivative shows selective affinity for a particular enzyme or cellular component, it could be used for fluorescence microscopy in cell biology research. Benzothiazole-based probes have been successfully designed to detect specific biological analytes like cysteine. researchgate.net
Affinity-Based Probes: Attaching a reactive group (e.g., an electrophile) or a photo-crosslinker could allow the molecule to covalently label its biological target. This would be a powerful tool in chemical biology for identifying the protein targets of the compound in a cellular lysate, helping to elucidate its mechanism of action in a research context.
Tagged Derivatives: Synthesizing derivatives that include a biotin (B1667282) or alkyne tag would facilitate the isolation and identification of binding partners through pull-down assays followed by mass spectrometry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
